5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate
Overview
Description
2’,3’-DI-O-Acetyl-5’-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine is a synthetic nucleoside analog. It is structurally related to cytidine, a nucleoside molecule that is a fundamental building block of RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-DI-O-Acetyl-5’-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine typically involves multiple steps. One common method starts with the acetylation of 5’-deoxy-5-fluorocytidine. The process involves the use of acetic anhydride in the presence of a base such as pyridine to introduce acetyl groups at the 2’ and 3’ positions . The pentyloxycarbonyl group is then introduced at the N4 position using pentyloxycarbonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2’,3’-DI-O-Acetyl-5’-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 5’-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Substitution: Substituted cytidine analogs.
Scientific Research Applications
2’,3’-DI-O-Acetyl-5’-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine has several scientific research applications:
Medicinal Chemistry: Used in the development of antiviral and anticancer agents due to its ability to interfere with nucleic acid synthesis.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2’,3’-DI-O-Acetyl-5’-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine involves its incorporation into nucleic acids. Once inside the cell, the compound is metabolized to its active form, which can be incorporated into RNA or DNA. This incorporation disrupts normal nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5’-deoxy-5-fluorocytidine: A precursor in the synthesis of 2’,3’-DI-O-Acetyl-5’-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine.
Capecitabine: A prodrug that is metabolized to 5-fluorouracil, similar in its anticancer activity.
5-fluorouracil: An active metabolite that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.
Uniqueness
2’,3’-DI-O-Acetyl-5’-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to its analogs. The acetyl and pentyloxycarbonyl groups protect the molecule from rapid degradation, allowing for more effective delivery to target cells .
Properties
IUPAC Name |
[(2R,3R,4R,5R)-4-acetyloxy-5-[5-fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-2-methyloxolan-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O8/c1-5-6-7-8-28-19(27)22-16-13(20)9-23(18(26)21-16)17-15(31-12(4)25)14(10(2)29-17)30-11(3)24/h9-10,14-15,17H,5-8H2,1-4H3,(H,21,22,26,27)/t10-,14-,15-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJHGZFQHPCWQZ-GWBBYGMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167333 | |
Record name | 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162204-20-8 | |
Record name | Cytidine, 5′-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-, 2′,3′-diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162204-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162204208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.208.282 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2',3'-DI-O-ACETYL-5'-DEOXY-5-FLUORO-N4-(PENTYLOXYCARBONYL)CYTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN7Y8CG66K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the key findings of the research on 2’,3’-Di-O-Acetyl-5’-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine?
A1: The research paper titled "Studies on the Growth, Structural, Optical, Thermal and Electrical Properties of Novel Nonlinear Optical Crystal: 2’, 3’-Di-O-Acetyl-5’-deoxy-5-fluoro-N4- (Pentyloxycarbonyl) Cytidine" [] investigates the physicochemical properties of a newly synthesized compound, 2’,3’-Di-O-Acetyl-5’-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine, as a potential nonlinear optical (NLO) material. While the abstract doesn't provide specific results, the title suggests the study focuses on crystal growth, structural characterization, and the analysis of optical, thermal, and electrical properties. This suggests a potential application of the compound in optoelectronics and photonics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.